

# Measuring Dim-Light Melatonin Onset (DLMO): A Guide for Researchers

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Application Notes and Protocols for the Accurate Assessment of Circadian Phase in Human Subjects

Dim Light **Melatonin** Onset (DLMO) is widely recognized as the gold standard for measuring the timing of the internal circadian clock in humans.[1][2] Its precise determination is crucial for diagnosing and treating circadian rhythm sleep-wake disorders, optimizing chronotherapy, and understanding the role of circadian timing in various physiological and pathological processes. [3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to accurately measure DLMO in human subjects.

## Scientific Background: The Significance of DLMO

**Melatonin**, a hormone primarily synthesized by the pineal gland, exhibits a robust circadian rhythm, with levels remaining low during the day and rising in the evening. This nocturnal increase in **melatonin** is a key signal for promoting sleep and regulating other circadian-driven functions. The timing of the onset of this nocturnal **melatonin** secretion, under controlled dim light conditions, is termed the Dim Light **Melatonin** Onset (DLMO). DLMO is a reliable marker of the phase of the central circadian pacemaker located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[2]

Accurate DLMO assessment is critical for:

- Diagnosing Circadian Rhythm Sleep-Wake Disorders: Identifying phase delays (e.g., Delayed Sleep-Wake Phase Disorder) or advances (e.g., Advanced Sleep-Wake Phase Disorder).[3]
- Optimizing Chronotherapy: Timing treatments like bright light therapy or exogenous **melatonin** administration for maximal efficacy.[4]
- Research Applications: Investigating the impact of various interventions (e.g., drugs, lifestyle changes) on the circadian system.

## Methodological Considerations: Sample Types

The choice of biological sample for **melatonin** measurement is a critical step in DLMO assessment. The most common matrices are saliva, plasma, and urine.

Sample Type	Advantages	Disadvantages
Saliva	Non-invasive, convenient for frequent at-home and in-laboratory collection, high correlation with plasma melatonin levels.[5][6]	Potential for contamination, lower melatonin concentrations than plasma.
Plasma	Considered a "gold standard" due to direct measurement of circulating melatonin.[1][2]	Invasive (requires blood draws), can be stressful for participants, less practical for frequent sampling.[5]
Urine	Non-invasive, provides an integrated measure of melatonin production over a period.[7]	Measures the metabolite 6-sulfatoxymelatonin (aMT6s), not melatonin directly; may not provide the same temporal precision for DLMO determination as saliva or plasma.[7][8]

Due to its non-invasive nature and high correlation with plasma levels, salivary DLMO is the preferred method in modern research.[5]

## Experimental Protocols

### Protocol 1: Salivary DLMO Collection

This protocol outlines the steps for collecting saliva samples for DLMO determination, a method that can be adapted for both in-laboratory and at-home settings.[9][10][11]

#### I. Subject Preparation and Pre-Assessment Instructions (1 week prior to collection):

- Sleep-Wake Schedule: Instruct subjects to maintain a regular sleep-wake schedule for at least one week prior to the assessment. This can be monitored using sleep diaries and/or actigraphy.
- Dietary and Medication Restrictions:
  - Subjects should avoid caffeine, alcohol, and nicotine on the day of the assessment.[12]
  - Certain medications (e.g., beta-blockers, NSAIDs, and some antidepressants) can affect **melatonin** levels. A thorough review of subject medications is necessary, and a washout period may be required in consultation with a physician.
  - Subjects should avoid consuming bananas during the saliva collection period to prevent cross-reactivity with some **melatonin** assays.[13]
- Light Exposure: Subjects should be encouraged to maximize their exposure to bright light during the day and minimize it in the evening in the days leading up to the assessment.

#### II. Environmental Control for Sample Collection:

- Dim Light Environment: The cornerstone of an accurate DLMO assessment is the strict control of light exposure. Light, particularly in the blue spectrum, can acutely suppress **melatonin** production.
  - The environment should be maintained at a dim light level of <10 lux at the subject's eye level.[12] Some protocols specify <20 lux or <30-50 lux.[14][15]
  - This dim light condition should be initiated at least one hour before the first sample collection.[16]

- All sources of light, including windows, electronic screens (computers, phones, tablets), and overhead lighting, must be controlled. If electronic devices are used, their screens should be set to the dimmest setting.[\[17\]](#)

### III. Saliva Sampling Procedure:

- Sampling Schedule:
  - Standard Protocol: Collect saliva samples every 30 to 60 minutes.[\[16\]](#) While 30-minute intervals provide higher resolution, hourly sampling is often sufficient and more practical.[\[6\]](#)[\[18\]](#)
  - Timing: Begin sample collection 5 to 6 hours before the subject's habitual bedtime and continue for at least 1 to 2 hours past habitual bedtime.[\[5\]](#)[\[14\]](#) A 7-point hourly collection is a common recommendation.[\[5\]](#) For individuals with suspected severe phase shifts, a longer collection window may be necessary.[\[5\]](#)
- Collection Method (Passive Drool):
  - Instruct the subject to rinse their mouth with water 10 minutes before each sample collection.
  - The subject should then allow saliva to pool in their mouth and passively drool into a collection vial. Chewing or the use of stimulants to increase saliva flow should be avoided as this can alter the composition of the saliva.
  - Collect approximately 1-2 mL of saliva per sample.[\[14\]](#)
- Sample Handling and Storage:
  - Immediately after collection, cap the vials securely.
  - If not being assayed immediately, freeze the samples at -20°C or lower.

## Protocol 2: Plasma DLMO Collection

This protocol is for in-laboratory settings where serial blood samples are collected.

## I. Subject Preparation and Environmental Control:

- Follow the same subject preparation and environmental control guidelines as for the salivary DLMO collection.

## II. Blood Sampling Procedure:

- Intravenous Catheter: To minimize stress and discomfort from repeated venipuncture, an intravenous catheter is typically inserted by a trained phlebotomist before the start of the dim light period.
- Sampling Schedule: Collect blood samples every 30 to 60 minutes, following the same timing guidelines as for saliva collection.
- Sample Processing and Storage:
  - Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
  - Centrifuge the blood samples to separate the plasma.
  - Transfer the plasma to labeled cryovials and freeze at -20°C or lower until assay.

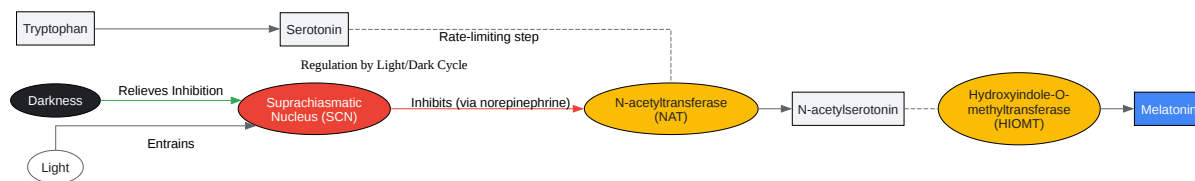
## Data Analysis: Determining the DLMO

Once **melatonin** concentrations are determined using a sensitive and specific assay (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS/MS)), the DLMO must be calculated.<sup>[19]</sup> Several methods are commonly used:

DLMO Calculation Method	Description	Advantages	Disadvantages
Fixed Threshold	The DLMO is defined as the time when melatonin levels cross a predetermined absolute threshold. Common thresholds for saliva are 3 or 4 pg/mL.[5]	Simple and less variable.[6][18]	May miss DLMO in low melatonin producers and can be influenced by baseline melatonin levels.[5]
Variable Threshold (e.g., "3k" method)	The threshold is calculated relative to the individual's own baseline melatonin levels (e.g., the mean of the first three low daytime samples plus 2 standard deviations).[5][20]	Accounts for individual differences in melatonin production, including low secretors.[5]	More complex to calculate and can be more variable.[6][18]
Hockey Stick Method	A mathematical algorithm fits a linear-parabolic function to the melatonin profile, with the switch point defining the DLMO.[3]	Objective and performs well in identifying the initial rise in melatonin.[3]	Requires specialized software for calculation.

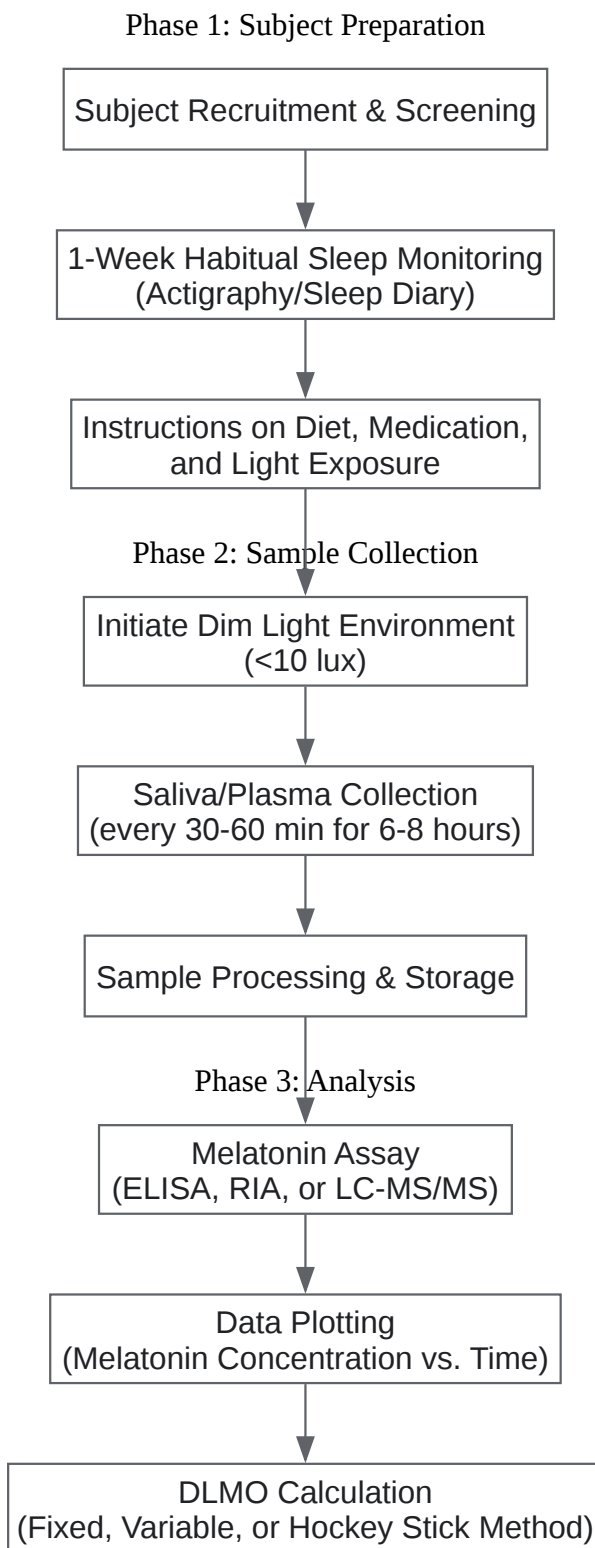
The choice of method can impact the calculated DLMO time.[6][18] It is crucial to report the method used to allow for comparison across studies.

## Visualizations



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Caption: **Melatonin** synthesis pathway and its regulation by the light-dark cycle.



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Caption: Experimental workflow for Dim Light **Melatonin** Onset (DLMO) assessment.



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